5-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid
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Overview
Description
5-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound that contains two thiophene rings Thiophene is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of thiophene derivatives. For instance, the Paal-Knorr synthesis is a well-known method for preparing thiophene derivatives by condensing 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is another method used to produce aminothiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyl or carboxyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential use in drug development.
Industry: It is used in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 5-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid involves its interaction with various molecular targets. For example, thiophene derivatives are known to interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the particular application and target molecule .
Comparison with Similar Compounds
Similar Compounds
5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid: This compound is structurally similar but has a different substitution pattern on the thiophene rings.
Thiophene-2-carboxylic acid: This simpler compound lacks the additional thiophene ring and methyl group.
Uniqueness
5-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8O2S2 |
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Molecular Weight |
224.3 g/mol |
IUPAC Name |
5-(5-methylthiophen-3-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H8O2S2/c1-6-4-7(5-13-6)8-2-3-9(14-8)10(11)12/h2-5H,1H3,(H,11,12) |
InChI Key |
JRSHKVAJVLQJAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
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